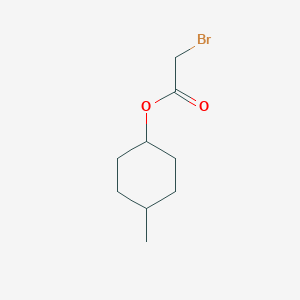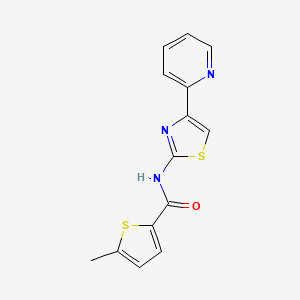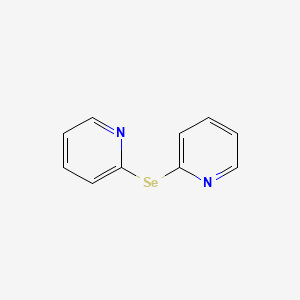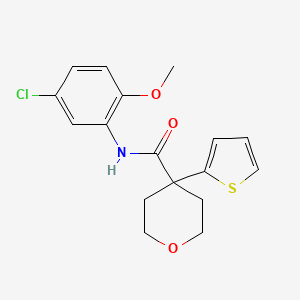![molecular formula C24H23NO4 B14156956 5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one CAS No. 840482-28-2](/img/structure/B14156956.png)
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one is a complex organic compound featuring a piperidine ring, a pyranone ring, and a hydroxy(diphenyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one typically involves multi-step organic reactionsThe final step involves the formation of the pyranone ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols .
Applications De Recherche Scientifique
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one involves its interaction with specific molecular targets. The hydroxy(diphenyl)methyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the pyranone ring may contribute to its overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Similar in structure but with a quinolone ring instead of a pyranone ring.
Imidazole Derivatives: Share some structural features but differ in the heterocyclic ring system.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
5-[4-[Hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one is unique due to its combination of a piperidine ring, a pyranone ring, and a hydroxy(diphenyl)methyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Numéro CAS |
840482-28-2 |
|---|---|
Formule moléculaire |
C24H23NO4 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
5-[4-[hydroxy(diphenyl)methyl]piperidine-1-carbonyl]pyran-2-one |
InChI |
InChI=1S/C24H23NO4/c26-22-12-11-18(17-29-22)23(27)25-15-13-21(14-16-25)24(28,19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-12,17,21,28H,13-16H2 |
Clé InChI |
IZWPXAQWINYRBX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=O)C4=COC(=O)C=C4 |
Solubilité |
57.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-phenylprop-2-enamide](/img/structure/B14156876.png)

![2-methyl-3-(3-methylphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B14156885.png)



![[2-(3,4-Difluoroanilino)-2-oxoethyl] thiophene-2-carboxylate](/img/structure/B14156916.png)
![N-[(4,6-dimethylpyrimidin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B14156924.png)

![(4-(2-(5,8-Dioxaspiro[3.4]octan-2-yl)ethyl)phenyl)boronic acid](/img/structure/B14156937.png)

![Silane, trimethyl[(4-methylphenyl)methyl]-](/img/structure/B14156950.png)
![1,5-Dihydropyrrolo[3,2-d]pyrimidine-4-thione](/img/structure/B14156959.png)

